Cas no 64262-98-2 (1-methyl-2-(4-pyridinyl)-1H-Benzimidazole)

1-methyl-2-(4-pyridinyl)-1H-Benzimidazole structure
64262-98-2 structure
Product Name:1-methyl-2-(4-pyridinyl)-1H-Benzimidazole
CAS No:64262-98-2
MF:C13H11N3
MW:209.246542215347
CID:1115326
PubChem ID:786430
Update Time:2025-04-20

1-methyl-2-(4-pyridinyl)-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-(4-pyridinyl)-1H-Benzimidazole
    • 64262-98-2
    • 1-methyl-2-(pyridin-4-yl)-1H-1,3-benzodiazole
    • CHEMBL1604545
    • SCHEMBL1104841
    • CBDivE_012213
    • HMS2826E17
    • AKOS001030272
    • Oprea1_217104
    • MLS001008542
    • HS-3857
    • SMR000495825
    • Z56759585
    • 1-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole
    • 1-METHYL-2-PYRIDIN-4-YL-1H-BENZOIMIDAZOLE
    • Inchi: 1S/C13H11N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3
    • InChI Key: JFHRYURGMJNMJG-UHFFFAOYSA-N
    • SMILES: N1(C)C(C2C=CN=CC=2)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 209.09543
  • Monoisotopic Mass: 209.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71
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